![molecular formula C20H23NO3S B2381559 Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-34-6](/img/structure/B2381559.png)

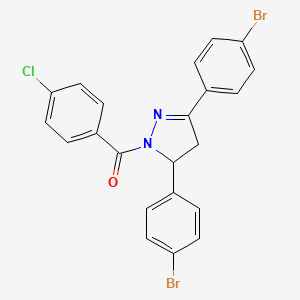

Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

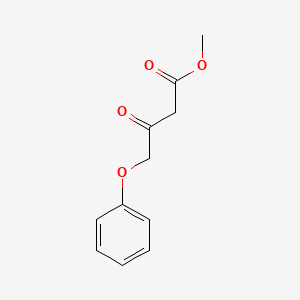

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (benzoyl)amino, and a heterocyclic group (tetrahydrobenzothiophene). These functional groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring, for example, would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, while the amide group could participate in condensation reactions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

TFPPC belongs to the dihydropyrimidine derivative family, which has a wide range of therapeutic applications. These derivatives are essential building blocks of nucleic acids like DNA and RNA. TFPPC’s structural features make it a potential candidate for drug development. Notably, it exhibits antifungal, antiproliferative, antitumor, antihypertensive, cardiotonic, and anti-inflammatory properties .

Nonlinear Optical (NLO) Materials

The unique molecular structure of TFPPC makes it an interesting candidate for nonlinear optical applications. Researchers have studied its optical characteristics using density functional theory (DFT) simulations. By analyzing the polar relationship, they predicted changes in hyperpolarizability. TFPPC could find use in NLO devices and materials .

Antibacterial Activity

Docking experiments revealed TFPPC’s theoretical antibacterial capabilities. It is particularly effective against Staphylococcus aureus compared to Bacillus subtilis. These findings suggest its potential as an antibacterial agent .

Supramolecular Assemblies and Sensors

TFPPC’s pharmacophore properties have garnered interest. The (±)-4-(3-hydroxyphenyl)-2-thione derivative monasterol, a precursor anti-cancer medication, suppresses the mitotic kinesin-5 protein. Researchers have explored its role in supramolecular assemblies and sensor development .

Chemical Synthesis and Transformations

TFPPC synthesis involves the Biginelli reaction as a key step, followed by Huisgen 1,3-dipolar cycloaddition. Understanding its reactivity and transformations can lead to novel synthetic routes and functionalized derivatives .

Indole Derivatives and Beyond

TFPPC’s core structure shares similarities with indole derivatives. Researchers have explored its potential in synthesizing tricyclic indoles and azepinoindoles. These compounds have diverse biological activities and may serve as starting points for further exploration .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-10-7-13(3)11-16(15)25-19(17)21-18(22)14-8-5-12(2)6-9-14/h5-6,8-9,13H,4,7,10-11H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLNKXUPYBEESH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)

![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)

![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)

![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)